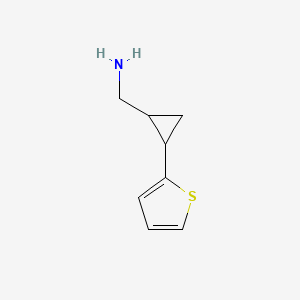

(2-(2-Thienyl)cyclopropyl)methylamine

Description

Properties

IUPAC Name |

(2-thiophen-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWLXGXOJYGXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Cyclopropanation of 2-Thienyl-Substituted Enones

A reported method involves the cyclopropanation of 2-thienyl-substituted enones using sulfur ylides generated in situ.

Procedure : The reaction employs trimethylsulfoxonium iodide treated with sodium hydride in a DMSO/THF solvent mixture at low temperature (−10 °C to 0 °C). The enone bearing the 2-thienyl group is added to this ylide solution and stirred for several hours. Quenching with ammonium chloride yields the cyclopropyl ketone intermediate.

Yields and Conditions : Cyclopropane formation yields reach approximately 70% under optimized conditions. Lower temperatures and careful addition order are critical for acceptable yields.

Significance : This method provides a potent route to 1-acyl-2-(2-thienyl)cyclopropanes, which are key intermediates toward the target amine.

Synthesis from α-Chloroaldehydes via Zinc Homoenolate Intermediate

An advanced approach involves the use of α-chloroaldehydes as starting materials, which react with bis(organozinc) reagents to form zinc homoenolate intermediates. These intermediates are then trapped by amines to form cyclopropylamines.

-

- High diastereoselectivity (>20:1 trans:cis) achieved by using polar aprotic co-solvents such as DMF.

- The reaction proceeds via a ring-closure step that is reversible without DMF, leading to lower diastereomeric ratios (~5:1).

- The amine is added after formation of the zinc homoenolate, and the order of addition is critical for yield and selectivity.

Yields : Cyclopropylamines are obtained in yields up to 77% with excellent stereochemical control.

Mechanistic Insight : The zinc homoenolate intermediate is trapped by the amine, followed by ring closure to form the cyclopropylamine. The presence of DMF stabilizes the kinetic product and prevents epimerization.

Preparation of Duloxetine Intermediate Related to (2-(2-Thienyl)cyclopropyl)methylamine

A patent describes a preparation method for a duloxetine intermediate, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, structurally related to this compound.

-

- React 2-acetylthiophene with methylamine hydrochloride and paraformaldehyde in a polar solvent mixture (ethanol/water or methanol/water) under acidic conditions.

- Reaction temperature: 60–80 °C, atmospheric pressure.

- Reaction time: 16 hours followed by addition of methylamine aqueous solution and further 4 hours reaction.

- Post-reaction crystallization from ethanol or methanol yields high-purity product (>98%).

-

- Mild reaction conditions without catalysts.

- Use of cheap, readily available raw materials.

- Environmentally friendly with low toxicity and odor.

-

- Yields range from 60% to 70%.

- Purity after crystallization exceeds 98%.

Data Table: Reaction Parameters and Outcomes

| Parameter | Example 2 | Example 3 |

|---|---|---|

| 2-Acetylthiophene (g/mmol) | 5.0 g / 39.6 mmol | 5.0 g / 39.6 mmol |

| Paraformaldehyde (g/mmol) | 1.43 g / 14.3 mmol | 1.43 g / 14.3 mmol |

| Methylamine HCl (g/mmol) | 4.02 g / 59.4 mmol | 4.02 g / 59.4 mmol |

| Solvent | Ethanol/water (1:2), 50 mL | Water, 50 mL |

| HCl (g/mmol) | 0.36 g / 3.56 mmol | 0.36 g / 3.56 mmol |

| Reaction Temp (°C) | 80 | 80 |

| Reaction Time | 16 h + 4 h | 16 h + 4 h |

| Crystallization Solvent | Ethanol (15 mL) | Ethanol (15 mL) |

| Yield (%) | 70% | 60% |

| Purity (%) | 98.4% | 98.7% |

- Reference : CN111793056A patent.

Summary and Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Diastereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclopropanation via Sulfur Ylide | 2-Thienyl enone | Trimethylsulfoxonium iodide, NaH, DMSO/THF, low temp | ~70 | Not specified | Mild conditions, good yield | Requires low temperature control |

| Zinc Homoenolate from α-Chloroaldehydes | α-Chloroaldehyde, amine | CH2(ZnI)2, DMF/THF, 85 °C | 77 | >20:1 (trans:cis) | High stereoselectivity, good yields | Sensitive to solvent and addition order |

| Duloxetine Intermediate Synthesis | 2-Acetylthiophene, methylamine HCl, paraformaldehyde | Ethanol/water, HCl, 60-80 °C, crystallization | 60-70 | Not applicable | Simple, catalyst-free, environmentally friendly | Product is intermediate, not final amine |

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

(2-(2-Thienyl)cyclopropyl)methylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its thienyl group contributes to the compound's ability to interact with biological targets effectively, enhancing its potential as a drug candidate. Various studies have demonstrated its utility in synthesizing compounds that exhibit significant biological activity, particularly in neuropharmacology and oncology.

Case Study: Antidepressant Properties

Research has indicated that derivatives of this compound may possess antidepressant properties. A study conducted on animal models showed that these derivatives modulated serotonin levels, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs). The compound's ability to cross the blood-brain barrier further supports its potential use in treating mood disorders.

Biochemical Research

Mechanism of Action

The compound has been studied for its interaction with various enzymes and receptors. For instance, it has been shown to inhibit certain kinases involved in cell cycle regulation, such as serine/threonine-protein kinase Chk1. This inhibition can affect DNA repair mechanisms and cell proliferation, making it a candidate for cancer research.

Table 1: Summary of Biochemical Interactions

| Target Enzyme/Receptor | Effect | Implications |

|---|---|---|

| Serine/threonine-protein kinase Chk1 | Inhibition | Potential use in cancer therapy |

| Beta-secretase | Inhibition | Implications for Alzheimer's disease treatment |

| Dopamine receptors | Modulation | Possible applications in treating Parkinson's disease |

Neuropharmacological Applications

Potential Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects by modulating neurotransmitter levels. Its influence on dopamine and serotonin pathways indicates potential applications in treating neurodegenerative diseases.

Case Study: Parkinson’s Disease Models

In preclinical trials involving rodent models of Parkinson's disease, administration of this compound derivatives resulted in improved motor function and reduced neuroinflammation. These findings highlight the compound's potential for developing therapies aimed at neuroprotection.

Metabolic Pathway Involvement

The compound is involved in several metabolic pathways that influence neurotransmitter metabolism. It has been shown to interact with enzymes responsible for the synthesis and degradation of key neurotransmitters, thereby affecting their levels in the brain.

Table 2: Metabolic Pathways Affected by this compound

| Metabolite | Enzyme Involved | Effect of Compound |

|---|---|---|

| Serotonin | Tryptophan hydroxylase | Increased synthesis |

| Dopamine | Tyrosine hydroxylase | Modulation of levels |

| Acetylcholine | Acetylcholinesterase | Inhibition leading to increased levels |

Mechanism of Action

The mechanism of action of (2-(2-Thienyl)cyclopropyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl ring can engage in π-π interactions, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may modulate the activity of target proteins through covalent or non-covalent interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylcyclopropylmethylamines

Compounds such as trans-[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine hydrochloride (55) and trans-[2-(4-Fluoro-3-methylphenyl)cyclopropyl]methylamine hydrochloride (56) () share the cyclopropylmethylamine core but differ in aromatic substituents. Key comparisons include:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance dipole interactions with receptor sites, as seen in the high HPLC purity (93.7–99.6%) and receptor binding selectivity for 5-HT2C over 5-HT2A/2B receptors .

- Synthetic Routes : These analogs are synthesized via cyclopropanation of substituted benzaldehydes, yielding products with >90% purity. In contrast, (2-(2-Thienyl)cyclopropyl)methylamine likely requires thiophene-functionalized starting materials, which may involve more complex regioselective steps .

Thienylmethylamines Without Cyclopropane

(5-Methylthien-2-yl)methylamine hydrochloride () lacks the cyclopropane ring, resulting in:

- Simpler Synthesis : Direct alkylation or reductive amination of thiophene derivatives avoids cyclopropanation challenges, but yields less pharmacologically optimized structures .

S-Functionalized Cyclopropylmethylamines

and describe 2-(2-Tetrahydropyranylthio)methylcyclopropylamine , which incorporates a sulfur-containing tetrahydropyranyl group. Key distinctions:

- Synthesis Complexity : Multi-step routes (e.g., allylmercaptan cyclopropanation) yield mixtures of trans/cis isomers (81.4% vs. 18.6%), complicating purification compared to thienyl derivatives .

Receptor Agonism

Phenylcyclopropylmethylamines (e.g., compounds 48–52 in ) exhibit selective 5-HT2C receptor agonism, with fluorinated analogs showing optimal potency (HPLC purity: 94.4–96.5%) . The thienyl group in this compound may mimic phenyl electronic effects but introduce distinct steric interactions due to thiophene’s smaller van der Waals radius.

Anticancer Activity

The thienylvinyl moiety enhances cytotoxicity, suggesting that thienyl-substituted cyclopropylmethylamines could similarly interact with cancer cell targets .

Physicochemical and Spectral Data Comparison

*Hypothetical data inferred from analogs.

Biological Activity

(2-(2-Thienyl)cyclopropyl)methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thienyl group attached to a cyclopropyl moiety, which contributes to its unique pharmacological profile. The compound's structure can be represented as follows:

- Chemical Formula : C₉H₁₁N₁S

- Molecular Weight : 167.25 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

- Receptor Interaction : The compound has been shown to act as a selective agonist for serotonin receptors, particularly the 5-HT_2C receptor, which is involved in mood regulation and appetite control .

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and inflammatory responses .

Biological Activity Overview

The biological activities of this compound include:

- Antidepressant Effects : Studies suggest that the compound may exhibit antidepressant-like effects through its action on serotonin receptors, promoting mood enhancement and reducing anxiety .

- Anti-inflammatory Properties : Preliminary data indicate that this compound may suppress pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

- Anticancer Activity : Some studies have explored the compound's cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below is a summary of notable findings:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Renal excretion of metabolites.

Q & A

Q. What are the common synthetic routes for preparing (2-(2-Thienyl)cyclopropyl)methylamine?

The compound is synthesized via cyclopropanation and functionalization. A standard method involves:

- Cyclopropane formation : Substituted benzaldehydes (e.g., 2-thienyl derivatives) undergo [2+1] cycloaddition or Simmons–Smith reactions.

- Amine introduction : Palladium-catalyzed cross-coupling or reductive amination adds the methylamine group.

- Protection/deprotection : Boc groups stabilize intermediates, with final HCl salt formation (e.g., trans isomers synthesized using 2-chloro-4-fluorophenylaldehyde as a starting material) . Example : trans-[2-(2-Chlorophenyl)cyclopropyl]methylamine was prepared via Pd-catalyzed coupling (HPLC purity: 98.7%) .

Q. How can NMR spectroscopy confirm the structure of this compound?

- 1H NMR : Cyclopropane protons appear as doublets (δ 1.1–2.0 ppm, J = 4–6 Hz for trans isomers). Thienyl protons show multiplet signals (δ 6.8–7.5 ppm).

- 13C NMR : Cyclopropane carbons (δ 15–25 ppm), thienyl carbons (δ 125–135 ppm), and methylamine carbons (δ 40–50 ppm). Data Example : trans-[2-(3-Bromophenyl)cyclopropyl]methylamine exhibited 1H NMR δ 7.27–7.05 (m, 4H, aromatic) and 13C NMR δ 145.4 (cyclopropane) .

Q. What methods ensure purity assessment of this compound derivatives?

- HPLC : C18 columns with acetonitrile/water gradients (e.g., trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine showed 96.5% purity at 8.7 min retention) .

- HRMS : Validates molecular weight (e.g., [MH+] calculated: 182.0731, observed: 182.0732) .

- Elemental Analysis : Confirms C, H, N ratios (±0.3% theoretical).

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence biological activity?

- Electron-withdrawing groups (e.g., -F, -Cl) enhance receptor binding. trans-[2-(4-Chloro-2-fluorophenyl)cyclopropyl]methylamine showed 5-HT2C EC50 = 12 nM, 10-fold selectivity over 5-HT2B .

- Steric effects : Bulky groups (e.g., -CF3) reduce blood-brain barrier penetration. Computational docking (Glide SP) predicts interactions with Ser3.36 and Phe6.52 residues in 5-HT2C .

Q. How to resolve contradictions in stereoisomer activity data?

- Chiral HPLC : Isolate enantiomers (e.g., Chiralpak AD-H column, hexane/ethanol eluent).

- X-ray crystallography : Confirms absolute configuration (e.g., trans vs. cis isomers).

- Comparative assays : β-arrestin recruitment vs. calcium flux (e.g., trans isomers showed 100-fold selectivity for 5-HT2C over 5-HT2A in FLIPR assays) .

Q. What methodologies determine functional selectivity for serotonin receptors?

- Radioligand binding : [3H]-mesulergine displacement (Ki < 10 nM for 5-HT2C).

- Functional assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.